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molecular formula C12H15N3O4 B8317201 5-[1,4]Diazepan-1-yl-2-nitro-benzoic acid

5-[1,4]Diazepan-1-yl-2-nitro-benzoic acid

Cat. No. B8317201
M. Wt: 265.26 g/mol
InChI Key: ISYQOYBNAKIEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299023B2

Procedure details

5-Chloro-2-nitro-benzoic acid (42.3 g) and homopiperizine (100 g, 4.8 eq.) were mixed without solvent and heated at 110° C. After 10 min, the mixture had melted into an orange, thick solution. After 45 min total reaction time, the mixture turned to a dark black-brown color and become very thick. At this time, the mixture was cooled to room temperature and diluted with 10% KHSO4 (wt/vol) aqueous solution (pH 4). This mixture was stirred at room temperature for ˜1 hour and then filtered. The solid was rinsed with a mixture of hexanes and diethyl ether, diethyl ether and then hexane. The solid was then dried under vacuum. This resulted in 40.8 g (73%) of a dark brown solid. The compound was carried on to the next step without further analysis or purification.
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[NH:14]1[CH2:20][CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>OS([O-])(=O)=O.[K+]>[N:14]1([C:2]2[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=2)[C:7]([OH:9])=[O:8])[CH2:20][CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
42.3 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
100 g
Type
reactant
Smiles
N1CCNCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)[O-].[K+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for ˜1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 45 min total reaction time
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was rinsed with a mixture of hexanes and diethyl ether, diethyl ether
CUSTOM
Type
CUSTOM
Details
The solid was then dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(CCNCCC1)C=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 40.8 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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